BenchChemオンラインストアへようこそ!

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione

Progestin pharmacology Clauberg assay Oral progestational activity

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione (CAS 6815-51-6), also referred to as 16-methylene-17α-acetoxyprogesterone or 16-methylene-17α-hydroxyprogesterone acetate, is a synthetic progestin belonging to the 17α-hydroxyprogesterone group. It was first synthesized and characterized by Kirk, Petrow, and colleagues in 1960.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 6815-51-6
Cat. No. B1194524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione
CAS6815-51-6
Synonyms16-methylene-17 alpha-acetoxyprogesterone
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
InChIInChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1
InChIKeyXSNMCQGNVPSIQM-CKOZHMEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione (CAS 6815-51-6): Procurement-Relevant Identity and Pharmacophore Classification


17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione (CAS 6815-51-6), also referred to as 16-methylene-17α-acetoxyprogesterone or 16-methylene-17α-hydroxyprogesterone acetate, is a synthetic progestin belonging to the 17α-hydroxyprogesterone group. It was first synthesized and characterized by Kirk, Petrow, and colleagues in 1960 . Although never marketed as a therapeutic agent itself, it serves as the foundational pharmacophore from which several clinically and veterinarily important progestins—including melengestrol acetate, segesterone acetate (Nestorone®), and methenmadinone acetate—are derived. In a modified Clauberg assay, the compound demonstrates oral progestational activity approximately 2.5-fold that of parenterally administered progesterone .

Why 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione Cannot Be Interchanged with Other 17α-Acetoxyprogesterone Derivatives


Within the 17α-acetoxyprogesterone class, seemingly minor structural modifications produce large, non-linear shifts in oral progestational potency. The introduction of a 16-methylene substituent enhances progestational activity far more than either 16α-methyl or 16β-methyl substitution . Adding a Δ6 double bond to the 16-methylene-bearing scaffold—yielding 6-dehydro-16-methylene-17α-acetoxyprogesterone (DMAP, methenmadinone acetate)—increases oral potency from 2.5-fold to approximately 13-fold that of parenteral progesterone, a multiplicative rather than additive effect . Conversely, removing the 19-methyl group (19-nor series) abolishes oral activity, rendering the resulting compound (segesterone acetate/Nestorone®) parenteral-only . These data demonstrate that the 16-methylene-17α-acetoxy-pregn-4-ene-3,20-dione scaffold occupies a distinct, non-substitutable position in the potency landscape, and that generic interchange with other 17α-acetoxyprogesterone analogs—whether lacking the 16-methylene, possessing a Δ6 double bond, or missing the 19-methyl group—will produce fundamentally different pharmacological outcomes.

Quantitative Differentiation Evidence for 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione Against Closest Analogs


Oral Progestational Potency: 2.5× Parenteral Progesterone and the Isolated Contribution of the 16-Methylene Group in the Clauberg Assay

In a modified Clauberg assay using immature female rabbits, 16-methylene-17α-acetoxyprogesterone (the target compound) demonstrated oral progestational activity 2.5-fold that of parenterally administered progesterone. Critically, the same study tested 6-dehydro-17α-acetoxyprogesterone—the analog lacking only the 16-methylene group—which achieved only 1.5-fold the activity of parenteral progesterone. Addition of both the 16-methylene group and the Δ6 double bond (yielding DMAP, 6-dehydro-16-methylene-17α-acetoxyprogesterone) produced a multiplicative 13-fold potency. This three-way comparison isolates the 16-methylene group as contributing a substantial and quantifiable increment to oral progestational activity .

Progestin pharmacology Clauberg assay Oral progestational activity Structure-activity relationship

16-Methylene Substituent Outperforms 16α-Methyl and 16β-Methyl for Progestational Activity Enhancement

In a systematic evaluation of substituent effects on the 17α-hydroxyprogesterone scaffold, the 16-methylene group was shown to enhance progestational activity far more than either 16α-methyl or 16β-methyl substituents . This finding establishes that the sp²-hybridized methylene (=CH₂) at C16 is pharmacologically superior to the saturated sp³ methyl (–CH₃) in either stereochemical orientation for achieving oral progestational potency. The reference cited within Tuba et al. (Ref. [7]) traces back to earlier comparative studies on 17-hydroxyprogesterone derivatives where 16-methylene substitution consistently yielded higher activity than 16-methyl congeners.

Progestin SAR 16-substitution 17α-hydroxyprogesterone derivatives Oral contraceptive design

USP Reference Standard Identity: Regulatory-Grade Traceability for Melengestrol Acetate Quality Control

The United States Pharmacopeia (USP) officially designates this compound as 'Melengestrol Acetate Related Compound A RS' (Catalog No. 1379265) and mandates its use as a reference standard in the chromatographic purity assessment of melengestrol acetate drug substance . The USP monograph specifies that the Standard solution for the Related Compounds test must contain USP Melengestrol Acetate RS, USP Melengestrol Acetate Related Compound A RS, and USP Melengestrol Acetate Related Compound B RS, each at approximately 0.005 mg/mL in methanol . In the HPLC method, Related Compound A elutes at a relative retention time (RRT) of approximately 0.78 relative to the melengestrol acetate peak (RRT 1.0), with optimal UV detection at 240 nm . This provides a compendial identity, defined chromatographic behavior, and an unambiguous regulatory procurement rationale unavailable for non-USP-listed 17α-acetoxyprogesterone analogs.

USP reference standard Melengestrol acetate Pharmaceutical impurity standard Regulatory compliance

Pharmacophoric Scaffold Status: Direct Structural Parent to Four Marketed Progestins Across Human and Veterinary Medicine

16-methylene-17α-acetoxyprogesterone serves as the immediate structural parent compound for four clinically or veterinarily used progestins: melengestrol acetate (6-methyl-Δ⁶-16-methylene-17α-acetoxyprogesterone; veterinary growth promotant and estrus synchronizer), segesterone acetate/Nestorone® (19-nor-16-methylene-17α-acetoxyprogesterone; FDA-approved contraceptive vaginal ring Annovera®), methenmadinone acetate (Δ⁶-16-methylene-17α-acetoxyprogesterone; formerly marketed as Superlutin® and Antigest® in Czechoslovakia), and chlormethenmadinone acetate (6-chloro-Δ⁶-16-methylene-17α-acetoxyprogesterone; used in combination oral contraceptives) . This parent-scaffold relationship establishes that the 16-methylene-17α-acetoxy substitution pattern is a validated, translationally successful pharmacophore—unlike other 17α-acetoxyprogesterone derivatives (e.g., unsubstituted 17α-acetoxyprogesterone) that have not yielded marketed products in the same manner.

Progestin pharmacophore Drug scaffold Melengestrol acetate Segesterone acetate Methenmadinone acetate

Molecular Basis for Superior Potency: 16-Methylene Group Forms Stabilizing Contacts Within the Progesterone Receptor Ligand-Binding Domain

Receptor transactivation experiments and molecular docking studies performed on Nestorone (16-methylene-17α-acetoxy-19-nor-pregn-4-ene-3,20-dione) demonstrate that the 16-methylene and 17α-acetoxy groups form additional stabilizing contacts within the progesterone receptor (PR) ligand-binding domain beyond those made by progesterone itself, resulting in greater PR transactivation potency . While these data were generated on the 19-nor analog (Nestorone) rather than the target compound itself, the identical 16-methylene-17α-acetoxy D-ring pharmacophore in the target compound supports class-level inference that this substructure motif is responsible for the enhanced PR stabilization. The lack of the 19-methyl group in Nestorone is known to primarily affect oral bioavailability (via hepatic metabolism) rather than PR binding affinity per se .

Progesterone receptor Molecular docking Receptor transactivation Structural biology

Procurement-Driven Application Scenarios for 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione (CAS 6815-51-6)


Pharmaceutical Quality Control: USP Compendial Testing of Melengestrol Acetate Drug Substance and Drug Product

Analytical laboratories performing quality control release testing for melengestrol acetate in accordance with USP/NF monographs must procure this compound specifically as USP Melengestrol Acetate Related Compound A RS. The USP method requires its use as a system suitability and identification marker in the Related Compounds HPLC test, with a defined relative retention time of approximately 0.78 (L7 column, acetonitrile:water 50:50 mobile phase, detection at 240 nm) . No alternative 17α-acetoxyprogesterone derivative can substitute for this compendial requirement.

Medicinal Chemistry: Scaffold-Based Lead Optimization of Next-Generation Progestins Targeting the Progesterone Receptor

Medicinal chemistry teams engaged in progestin lead optimization should select this compound as the core scaffold for systematic derivatization. The 16-methylene group provides a proven potency advantage over 16α-methyl and 16β-methyl analogs , and the scaffold has already yielded four marketed drugs through defined modifications at C6, C19, and Δ6 positions . Structure-activity relationship programs can systematically explore novel combinations of C6 substituents and ring unsaturation patterns while retaining the validated 16-methylene-17α-acetoxy pharmacophore.

Computational Chemistry and Molecular Modeling: Progesterone Receptor Docking Template with Experimentally Validated Binding Contacts

The 16-methylene-17α-acetoxy pharmacophore has been experimentally demonstrated—via X-ray crystallography-guided docking studies on the closely related Nestorone scaffold—to form specific stabilizing contacts with residues including Met909 within the progesterone receptor ligand-binding domain . Computational chemists can use this compound as a validated docking template for virtual screening campaigns, with confidence that the key D-ring substructure interactions have been confirmed by both in silico and in vitro transactivation data.

Reference Material Procurement for ANDA Filing and Regulatory Method Validation

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) referencing melengestrol acetate are mandated to use this compound as a USP Reference Standard for analytical method validation, system suitability testing, and impurity profiling . The compound is supplied with full Certificate of Analysis documentation including HPLC purity data (typically >95%), NMR confirmation, and mass spectrometry characterization, meeting the evidentiary standards required by regulatory agencies for ANDA submissions .

Quote Request

Request a Quote for 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.